FM-476
Description
FM-476 is a halogenated aromatic compound, hypothesized to belong to the class of bromo-fluoro-substituted benzaldehyde derivatives based on structural parallels with documented compounds such as 3-bromo-5-fluoro-2-hydroxybenzaldehyde (CAS 496-69-5) and 2-bromo-4-fluorobenzoic acid (CAS 1761-61-1) . Key properties likely include moderate solubility in polar solvents and thermal stability under standard conditions.
Properties
Molecular Formula |
C25H26N6O2 |
|---|---|
Molecular Weight |
442.52 |
IUPAC Name |
(E)-2-Cyano-3-[5-(1-cyclohexyl-1,6-dihydro-6-methyl-1,3,5,6-tetraaza-as-indacen-2-yl)-furan-2-yl]-N,N-dimethyl-acrylamide |
InChI |
InChI=1S/C25H26N6O2/c1-29(2)25(32)16(14-26)13-18-9-10-21(33-18)24-28-20-15-27-23-19(11-12-30(23)3)22(20)31(24)17-7-5-4-6-8-17/h9-13,15,17H,4-8H2,1-3H3/b16-13+ |
InChI Key |
RPIGHLXKDWUGDT-DTQAZKPQSA-N |
SMILES |
O=C(N(C)C)/C(C#N)=C/C1=CC=C(C2=NC3=CN=C4N(C)C=CC4=C3N2C5CCCCC5)O1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
FM476; FM 476; FM-476 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues
FM-476 shares structural motifs with the following compounds:
3-Bromo-5-fluoro-2-hydroxybenzaldehyde (CAS 496-69-5)
- Molecular Formula : C₆H₃BrFO₂
- Molecular Weight : 191.00 g/mol
- Key Features : Bromine and fluorine substituents at positions 3 and 5, respectively, with a hydroxyl group at position 2.
- Synthesis: Produced via reaction of 2-bromo-4-fluorophenol with hexamethylenetetramine in trifluoroacetic acid, followed by hydrolysis .
2-Bromo-4-fluorobenzoic Acid (CAS 1761-61-1)
- Molecular Formula : C₇H₄BrFO₂
- Molecular Weight : 201.02 g/mol
- Key Features : Bromine at position 2, fluorine at position 4, and a carboxylic acid group.
- Synthesis : Catalyzed by A-FGO in tetrahydrofuran under green chemistry conditions .
Structural Comparison
Physicochemical Properties
Key Observations :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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